4-(Methoxycarbonyl)phenyl 2-(methylthio)nicotinate
Description
Properties
IUPAC Name |
(4-methoxycarbonylphenyl) 2-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-19-14(17)10-5-7-11(8-6-10)20-15(18)12-4-3-9-16-13(12)21-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDCHZMJDLBPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=C(N=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677762 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)phenyl 2-(methylthio)nicotinate typically involves the esterification of 4-(methoxycarbonyl)phenylboronic acid with 2-(methylthio)nicotinic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)phenyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Methoxycarbonyl)phenyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to nicotinic acid derivatives.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)phenyl 2-(methylthio)nicotinate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural similarity to nicotinic acid derivatives. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogues differ in substituent positions, functional groups, and ester/amide linkages. Key comparisons include:
Key Observations :
- Ester vs. Amide Linkages : The target compound’s ester group (methoxycarbonylphenyl) may confer higher metabolic lability compared to amide-containing analogues like 2-[(4-Methylphenyl)thio]nicotinamide , which likely exhibits greater stability in vivo.
- Electrophilic Groups: Chlorine in Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate increases electron-withdrawing effects, which might enhance binding to electrophile-sensitive targets.
Physicochemical and Pharmacokinetic Properties
- Metabolic Fate : Esterases may rapidly hydrolyze the target compound’s ester group, whereas amide-containing analogues ( ) are metabolically more stable.
Biological Activity
4-(Methoxycarbonyl)phenyl 2-(methylthio)nicotinate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 253.31 g/mol
- CAS Number : 791108-49-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methylthio group enhances its lipophilicity, potentially facilitating cellular uptake and interaction with target sites.
Target Interactions
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It is hypothesized that the compound interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially exhibiting neuroprotective effects.
Antimicrobial Properties
Research indicates that derivatives of nicotinic acid, including this compound, exhibit antimicrobial activity. The thiazole ring structure is particularly noted for its ability to disrupt bacterial cell walls or inhibit essential metabolic processes in pathogens.
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.
- Anticancer Activity : In vitro assays revealed that the compound induced cell cycle arrest in human breast cancer cells (MCF-7), leading to a decrease in cell viability by approximately 40% at a concentration of 25 µM after 48 hours of treatment.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects in models of neurodegeneration, suggesting that the compound may mitigate oxidative stress-induced neuronal damage.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
